

# Spectroscopic Elucidation of 7-Fluoro-5-methylquinoxaline: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name: 7-Fluoro-5-methylquinoxaline

Cat. No.: B13653738

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## Executive Summary

Quinoxaline derivatives—characterized by a fused benzene and pyrazine bicyclic system—are privileged scaffolds in medicinal chemistry, frequently exhibiting potent kinase inhibition, antiviral, and anticancer properties[1]. The strategic incorporation of a fluorine atom and a methyl group, as seen in **7-fluoro-5-methylquinoxaline** (CAS: 2101945-32-6), significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity[2][3].

Because the precise regiochemistry of substituents on the quinoxaline core dictates its pharmacological profile, rigorous structural validation is non-negotiable. This whitepaper provides an authoritative, in-depth framework for the structural elucidation of **7-fluoro-5-methylquinoxaline** using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

## Structural Elucidation Strategy & Causality

The exact positioning of the fluoro and methyl substituents on the benzene ring (positions 7 and 5, respectively) necessitates a multi-modal spectroscopic approach:

- Multi-Nuclear NMR (  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ): Fluorine-19 NMR is highly sensitive to the local electronic environment, making it indispensable for confirming the C-7 substitution[4]. Furthermore,  $^{13}\text{C}$ -  $^{19}\text{F}$  scalar coupling provides definitive proof of the regiochemistry, as the magnitude of the coupling constant (  $J$  ) decays predictably with bond distance.
- High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI) in positive mode is selected due to the intrinsic basicity of the pyrazine nitrogens, which readily accept protons to form stable  $[\text{M}+\text{H}]^+$  ions[5][6].
- Fourier-Transform Infrared (FT-IR): Attenuated Total Reflectance (ATR) FT-IR is chosen to bypass the need for traditional KBr pelleting. This prevents moisture absorption that could obscure critical C=N and C-F stretching bands[7].

## Quantitative Spectroscopic Data Profiling

The following tables summarize the quantitative analytical data required to confirm the identity and purity of **7-fluoro-5-methylquinoxaline**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data (400 MHz, DMSO- $d_6$ )

Note: Data is synthesized based on established chemical shifts and scalar couplings of structurally homologous halogenated quinoxalines[7][8].

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant ( J , Hz)	Assignment
1 H	8.85	Doublet	J=1.8	Pyrazine H-2
1 H	8.81	Doublet	J=1.8	Pyrazine H-3
1 H	7.62	Doublet of doublets	JHF=8.5 , JHH =2.5	Benzene H-8
1 H	7.35	Doublet of doublets	JHF=9.5 , JHH =2.5	Benzene H-6
1 H	2.65	Singlet	-	Methyl CH 3(C-5)
19 F	-112.4	Multiplet	-	Fluorine (C-7)
13 C	160.2	Doublet	JCF=245.0	C-7 (C-F bond)
13 C	145.5, 144.8	Singlets	-	C-2, C-3 (Pyrazine)

**Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Modes**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Structural Correlation
3055	Weak	C-H stretch ( sp <sup>2</sup> )	Aromatic ring protons
2920	Weak	C-H stretch ( sp <sup>3</sup> )	Aliphatic methyl group
1580 - 1550	Strong	C=N stretch	Pyrazine ring system
1210 - 1150	Strong, Broad	C-F stretch	Fluorinated aromatic carbon

**Table 3: High-Resolution Mass Spectrometry (ESI-TOF)**

Ion Species	Theoretical m/z	Observed m/z	Mass Error (ppm)
[M+H] <sup>+</sup>	163.0666	163.0671	< 3.5

## Experimental Methodologies

To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system, incorporating internal controls to eliminate instrumental artifacts.

### Protocol 1: Multi-Nuclear NMR Acquisition

- **Sample Preparation:** Dissolve 15 mg of **7-fluoro-5-methylquinoxaline** in 0.6 mL of anhydrous DMSO- d<sub>6</sub>. **Causality:** DMSO- d<sub>6</sub> is selected over CDCl<sub>3</sub> to ensure complete solvation of the polar pyrazine moiety and to provide a robust deuterium lock signal for the spectrometer[6].
- **Internal Calibration (Self-Validation):** Add 0.05% v/v Tetramethylsilane (TMS) to the sample. The TMS peak must be manually calibrated to exactly 0.00 ppm. If the TMS peak drifts, the chemical shift axis is invalid and the sample must be re-shimmed.
- **<sup>1</sup>H and <sup>13</sup>C Acquisition:** Acquire <sup>1</sup>H spectra at 400 MHz (16 scans, relaxation delay 1.5s). Acquire <sup>13</sup>C spectra at 100 MHz (1024 scans, relaxation delay 2.0s). **Causality:** The extended relaxation delay in <sup>13</sup>C acquisition ensures the quantitative integration of quaternary carbons (such as C-5 and C-7), which lack attached protons to facilitate rapid relaxation.
- **<sup>19</sup>F Acquisition:** Acquire <sup>19</sup>F spectra at 376 MHz. First, run a proton-decoupled sequence (<sup>19</sup>F{<sup>1</sup>H}) to yield a single sharp peak, confirming the presence of a single fluorine environment. Follow this with a coupled spectrum to observe F-H scalar interactions, verifying the proximity of the fluorine to H-6 and H-8[4][8].

### Protocol 2: ATR-FTIR Spectroscopy

- **Background Validation (Self-Validation):** Before sample analysis, collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm<sup>-1</sup> resolution). **Causality:** This step subtracts ambient CO<sub>2</sub> and water vapor from the final spectrum, ensuring that any peaks observed belong strictly to the analyte.

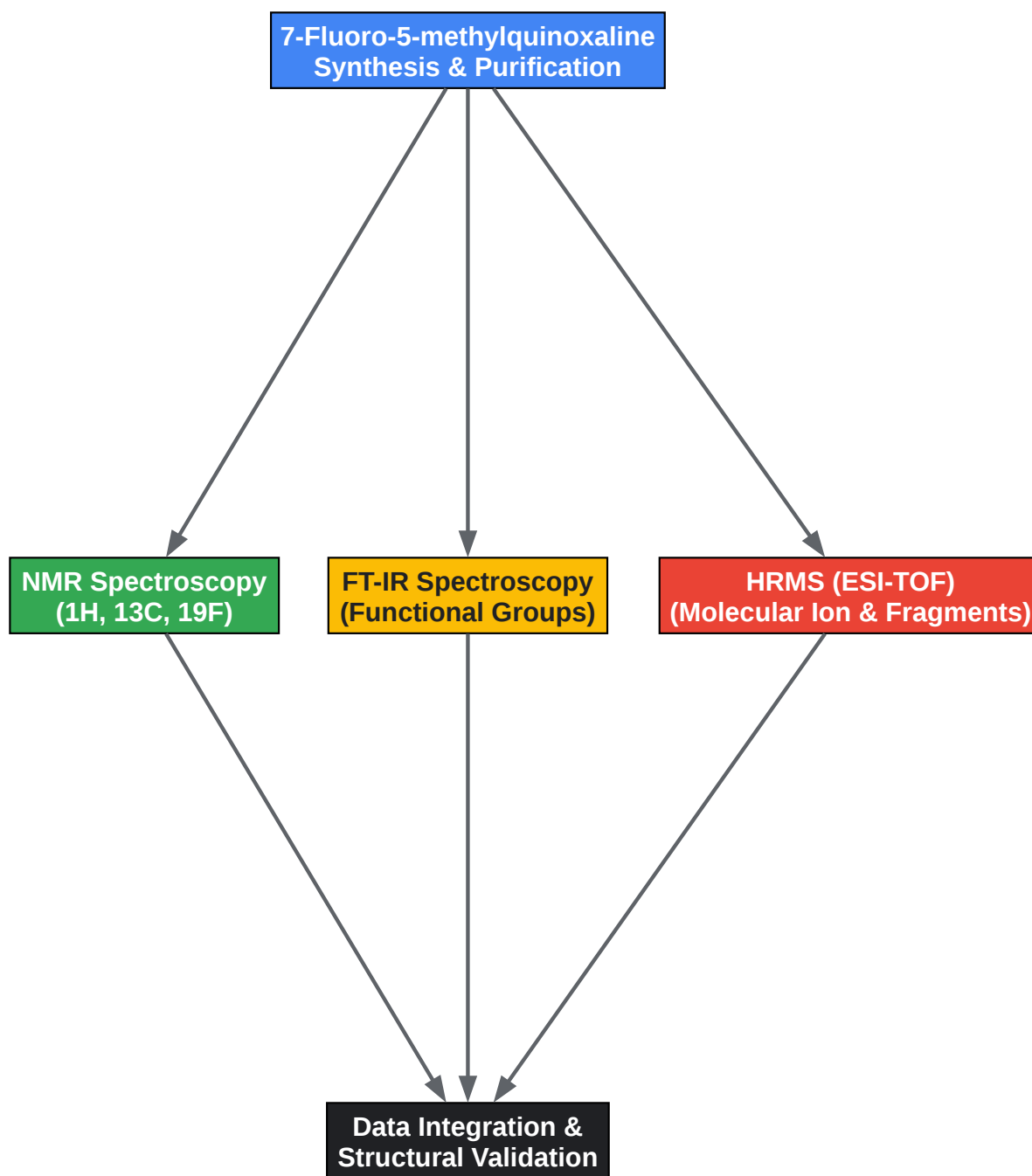
- **Sample Application:** Place ~2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. **Causality:** The intensity of an ATR signal is directly proportional to the physical contact between the crystal and the sample; insufficient pressure yields artificially weak C-F bands[7].
- **Data Acquisition:** Scan from 4000 to 400  $\text{cm}^{-1}$ . Identify the definitive C-F stretching vibration (typically strong and broad between 1150-1210  $\text{cm}^{-1}$ ).

### Protocol 3: LC-HRMS (ESI-TOF) Analysis

- **System Tuning (Self-Validation):** Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm. The protocol cannot proceed if the calibrant masses fall outside this threshold.
- **Chromatography:** Inject 1  $\mu\text{L}$  of a 1  $\mu\text{g}/\text{mL}$  sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 column. **Causality:** Quinoxalines are weak bases ( $\text{pK}_a \sim 0.56$ )[1]. Formic acid acts as an ionization enhancer, providing an abundant proton source to force the basic pyrazine nitrogens into their  $[\text{M}+\text{H}]^+$  state.
- **Ionization & Detection:** Operate the ESI source in positive ion mode. Isolate the  $[\text{M}+\text{H}]^+$  precursor ion ( $m/z$  163.06) and apply collision-induced dissociation (CID) at 20 eV to generate structural fragments[5][6].

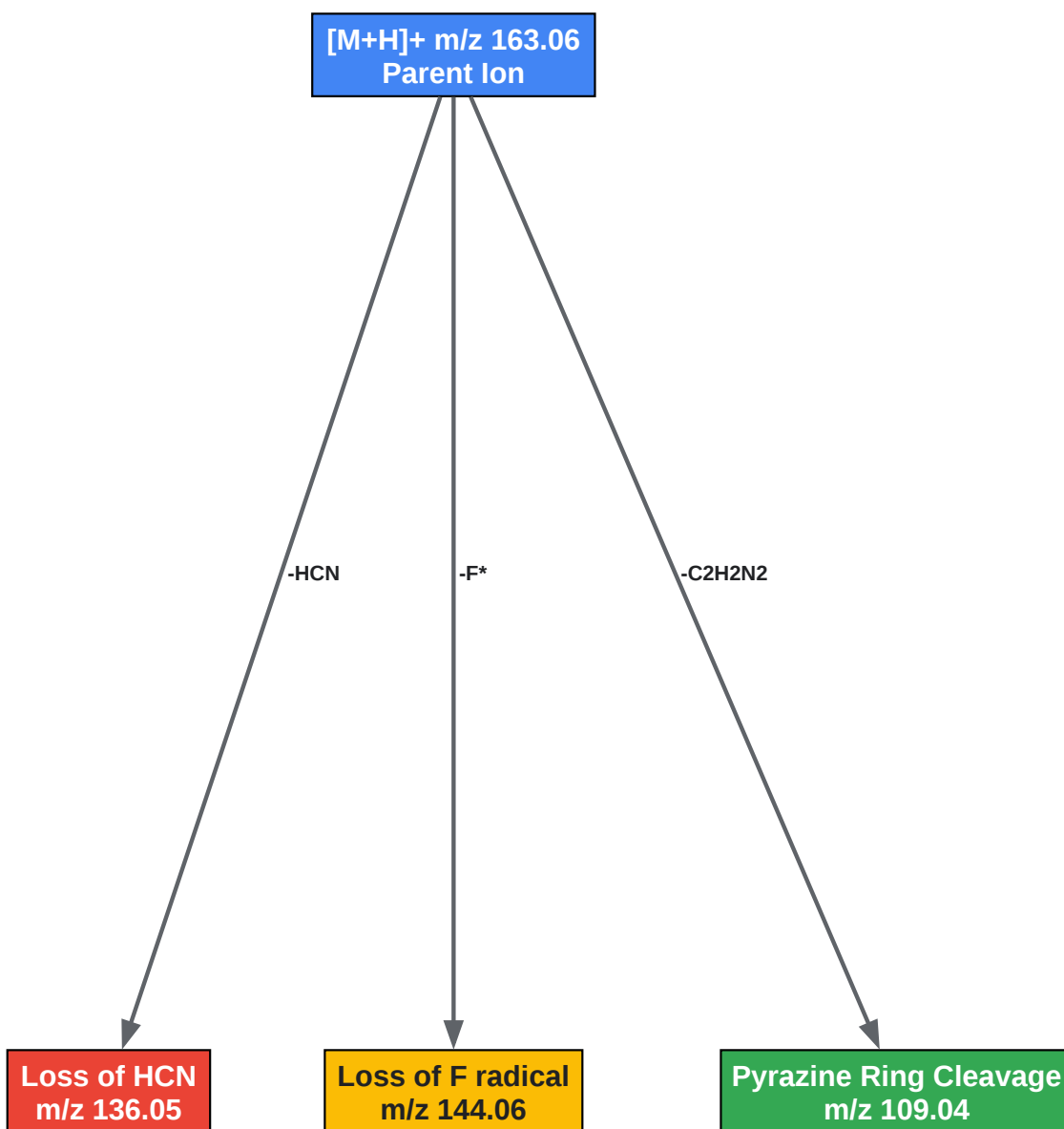
### Mechanistic & Analytical Workflows

The following diagrams illustrate the logical progression of the analytical characterization and the proposed mass spectrometric fragmentation pathways.



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Analytical workflow for the structural validation of **7-Fluoro-5-methylquinoxaline**.



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Proposed ESI-MS/MS fragmentation pathway for **7-Fluoro-5-methylquinoxaline**.

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